molecular formula C22H15ClN4O2 B2471300 4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile CAS No. 902965-32-6

4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile

Cat. No.: B2471300
CAS No.: 902965-32-6
M. Wt: 402.84
InChI Key: UFGOJWSFEQBMBG-UHFFFAOYSA-N
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Description

4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Scientific Research Applications

4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

Target of Action

CCG-31495, also known as F6548-1950, is a small-molecule inhibitor that primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular functions, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-31495 acts downstream of Rho, blocking the transcription stimulated by the serum response factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1) . This inhibition disrupts the Rho/SRF pathway, which is involved in various cellular processes .

Biochemical Pathways

CCG-31495 specifically inhibits the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It acts at or downstream of MLK1 and upstream of SRF . This inhibition affects the Rho/SRF pathway, leading to changes in various cellular functions and biochemical pathways .

Pharmacokinetics

The study of drug disposition in the human body is an integral part of drug development and rational pharmacotherapy .

Result of Action

CCG-31495 has been shown to modulate mitochondrial functions . It inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . Additionally, CCG-31495 has been found to have inhibitory effects on cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration .

Action Environment

It is known that various environmental factors can influence the action of chemical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile typically involves multiple steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile apart is its specific combination of functional groups and its pyrido[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2/c23-19-6-2-1-4-17(19)14-27-21(28)18-5-3-11-25-20(18)26(22(27)29)13-16-9-7-15(12-24)8-10-16/h1-11H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGOJWSFEQBMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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